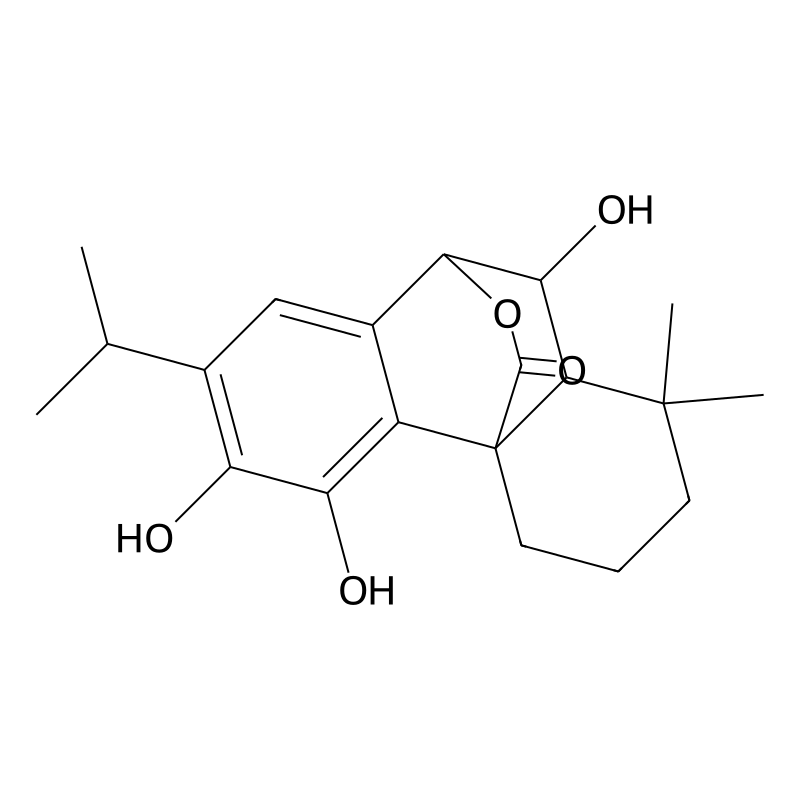

Isorosmanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isorosmanol is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.

Contextual Information on Isorosmanol

The table below summarizes the key details about Isorosmanol found in the search results.

| Aspect | Details |

|---|---|

| Chemical Classification | Abietane-type diterpenoid / phenolic diterpene [1] [2] |

| Natural Source | Rosmarinus officinalis (Rosemary), Salvia rosmarinus [1] [3] [4] |

| Research Context | Isolated and mentioned in studies on triglyceride accumulation inhibition in HepG2 cells [3] and the characterization of terpenoid glycosides [4]. |

| NMR Data Status | Not explicitly provided in the searched articles. Its identity is confirmed through spectroscopic methods, but numerical data (δH, δC) is absent [3] [4]. |

How to Locate the NMR Data

For a compound like this compound, finding full NMR data typically requires consulting specialized databases. Here is a logical workflow to guide your search, based on common laboratory practice for identifying natural products.

I suggest you pursue the following concrete steps to find the data you need:

Query Specialized Databases: Search scientific databases using the precise chemical name and relevant identifiers.

- SciFinderⁿ or Reaxys: These are subscription-based chemical databases that are highly likely to contain curated NMR spectra for this compound.

- PubMed / PMC: While the general search did not yield the data, trying a focused search on these platforms with the query "this compound NMR" may locate a paper that includes the full spectral data.

- Spectral Data Repositories: Look for data on platforms like NMRShiftDB or commercial spectral libraries.

Leverage Structural Analogues: The search results indicate that compounds like rosmanol, 7-O-methylrosmanol, and carnosol are structurally very close to this compound [1] [3]. The NMR data of these analogues can serve as an excellent reference point for predicting and assigning the shifts for this compound.

References

- 1. Targeted metabolite profiling of Salvia rosmarinus Italian local ... [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Recent Studies Focusing on the Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Constituents from the Aerial Parts ... [pmc.ncbi.nlm.nih.gov]

- 4. New terpenoid glycosides obtained from Rosmarinus ... [sciencedirect.com]

Structural Classification and Properties

Isorosmanol is an organic compound belonging to the diterpene lactones class. The table below summarizes its core chemical characteristics [1].

| Property | Value / Description |

|---|---|

| Common Name | This compound |

| IUPAC Name | 3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one |

| Chemical Formula | C₂₀H₂₆O₅ |

| Average Molecular Weight | 346.4174 g/mol |

| Monoisotopic Mass | 346.178023942 Da |

| CAS Registry Number | 93780-80-4 |

Mass Spectrometry Analysis Insights

This compound is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode, as this provides higher response for related diterpenes [2]. While a full experimental mass spectrum for this compound is not available in the searched literature, data for its structural analog rosmanol provides a strong reference.

Fragmentation Patterns of Rosmanol

In negative ion mode, the deprotonated molecule of rosmanol [M-H]⁻ is observed at m/z 345.1. Key fragmentation pathways and corresponding product ions are [2]:

- m/z 283.0: Formed by the loss of one molecule of CO₂ and one molecule of H₂O (total 62 Da).

- m/z 227.0: A further fragment used as a qualifier ion.

This established fragmentation behavior is highly relevant for predicting and interpreting this compound mass spectra, given their structural similarity.

Predicted Chromatographic Retention Times

Retention time can vary significantly depending on the analytical method. The following values have been predicted for this compound using different chromatographic conditions [1]:

| Chromatographic Method | Predicted Retention Time |

|---|---|

| Waters ACQUITY UPLC HSS T3 C18 (Water:MeOH, 0.1% Formic Acid) | 2593.2 seconds (approx. 43.2 minutes) |

| RIKEN method (Waters ACQUITY UPLC BEH C18, Water:ACN, 0.1% Formic Acid) | 170.8 seconds (approx. 2.8 minutes) |

| XBridge C18 3.5u 2.1x50 mm (Water:MeOH, 0.1% Formic Acid) | 772.0 seconds (approx. 12.9 minutes) |

Experimental Protocol for Diterpene Analysis

The following workflow and detailed methodology, adapted from a validated UHPLC-MS/MS study on rosmanol, carnosol, and carnosic acid, can be applied to this compound analysis [2].

> Experimental workflow for the mass spectrometric analysis of diterpenes like this compound, covering sample preparation, separation, and detection.

1. Sample Preparation

- Technique: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation or solid-phase extraction for its ability to produce purified and concentrated samples with high efficiency and low noise [2].

- Solvent: Ethyl acetate is recommended due to its high extraction efficiency, low noise level, and better repeatability for related diterpenes [2].

2. Chromatographic Separation

3. Mass Spectrometry Analysis

Key Considerations for Researchers

Based on the gathered information, here are critical points to consider for your analysis:

- Isomer Differentiation: this compound is one of several isomers of rosmanol [3]. Careful method optimization is necessary to separate it from others like rosmanol and epirosmanol, which have identical molecular weights.

- Extraction Specificity: The recommended ethyl acetate extraction is a general method for diterpenes [2]. You may need to optimize this step to maximize the recovery of this compound specifically from your sample matrix.

- Reference Standard: For definitive identification and precise quantification, an authentic chemical standard of this compound is indispensable.

References

Comprehensive Technical Guide: Isorosmanol from Rosmarinus officinalis - Sources, Bioactivities, and Mechanistic Pathways

Introduction and Chemical Identity

Isorosmanol is a naturally occurring oxidized diterpene found in the medicinal plant Rosmarinus officinalis L. (rosemary). This abietane-type diterpenoid represents a key metabolite in rosemary's antioxidant defense system and has gained significant scientific interest due to its potent biological activities. This compound belongs to a class of phenolic diterpenes that includes structurally related compounds such as carnosic acid, carnosol, and rosmanol, all of which contribute to the recognized health-promoting properties of rosemary extracts. The compound exists as a structural isomer of rosmanol, characterized by a catechol moiety and a fused furan ring, which are essential for its free radical scavenging capability and metal chelation properties [1].

The significance of this compound extends beyond its role in plant physiology to potential therapeutic applications. Recent research has illuminated its multifunctional bioactivities, including potent antioxidant, anti-inflammatory, and enzyme inhibitory effects that show promise for pharmaceutical and cosmeceutical development. Unlike the primary antioxidant carnosic acid, this compound is formed through oxidative transformation processes within the plant, representing a more advanced oxidation product in the diterpene pathway [1]. This technical guide comprehensively examines the natural sources, quantitative analysis, biological activities, mechanistic pathways, and research implications of this compound from Rosmarinus officinalis, providing researchers and drug development professionals with essential information for further investigation and potential application development.

Natural Occurrence and Biosynthesis in Rosemary

This compound occurs naturally in various tissues of Rosmarinus officinalis, with its distribution pattern reflecting its biological significance within the plant's defense system. Research utilizing subcellular fractionation techniques has revealed that leaf tissues contain the highest concentrations of this compound and related diterpenes, with substantially lower amounts detected in flowers, seeds, and stems, while roots are completely devoid of these compounds [1]. Within rosemary leaves, specific subcellular compartmentation plays a crucial role in this compound's formation and function, with the compound predominantly located in chloroplast structures where it participates in antioxidant protection mechanisms [1].

The biosynthesis of this compound follows a highly regulated pathway within rosemary plants:

- Primary biosynthesis: Carnosic acid, the primary diterpene antioxidant in rosemary, is synthesized in plastids via the non-mevalonate isoprenoid pathway using pyruvate and glyceraldehyde-3-phosphate as precursors [1].

- Oxidative transformation: When rosemary plants experience oxidative stress from environmental factors such as drought or high light exposure, carnosic acid undergoes free radical scavenging activities, leading to its transformation into more highly oxidized diterpenes including this compound [1].

- Enzymatic modifications: The formation of this compound from carnosic acid involves enzymatic dehydrogenation followed by free radical attack, resulting in structural rearrangement that enhances its stability while maintaining antioxidant potential [1].

- Metabolic trafficking: Following its formation in chloroplasts, this compound can be O-methylated to form 11,12-di-O-methylthis compound, which is subsequently transferred to plasma membranes, representing a mechanism for removing oxidized diterpenes from chloroplasts while potentially contributing to membrane stabilization [1].

This elaborate biosynthetic and compartmentalization system underscores the ecological role of this compound as part of rosemary's adaptive defense mechanism against environmental stressors, while also explaining its variable yield in extracts depending on plant growth conditions, harvest time, and processing methods.

Biological Activities and Pharmacological Potential

This compound exhibits a diverse range of biological activities that underscore its potential for therapeutic applications. The compound demonstrates potent antioxidant capabilities through multiple mechanisms, including free radical scavenging, metal chelation, and inhibition of lipid peroxidation cascades. Research has shown that this compound and related oxidized diterpenes increase significantly in rosemary plants exposed to drought and high light stress, confirming their role in mitigating oxidative damage within biological systems [1]. The antioxidant efficacy of rosemary extracts containing this compound has been demonstrated through various established assays, including DPPH radical scavenging, ABTS decolorization, and ferric reducing antioxidant power (FRAP) tests [2].

Quantitative Analysis of Biological Activities

Table 1: Quantitative Assessment of Rosemary Extract Bioactivities Containing this compound

| Bioactivity | Experimental Model | Results | Reference |

|---|---|---|---|

| Antioxidant | DPPH radical scavenging | IC₅₀ values comparable to reference antioxidants | [2] |

| Antioxidant | ABTS decolorization assay | Significant radical cation reduction capacity | [2] |

| Antioxidant | FRAP assay | Demonstrated substantial ferric reducing power | [2] |

| Anti-aging | Molecular modeling studies | Inhibition of elastase, collagenase, and hyaluronidase | [3] |

| Antiviral | Adenovirus 35 model | Effective antiviral activity at relevant dilutions | [2] |

| Antimicrobial | Aspergillus niger assay | Antifungal activity even at 5% concentration | [2] |

| Antimicrobial | Staphylococcus aureus assay | Inhibition of bacterial growth | [2] |

Anti-aging and Skin Health Applications

Recent investigations have highlighted the significant anti-aging potential of rosemary extracts containing this compound. A systematic molecular modeling study demonstrated that constituents of rosemary hexane extract, including oxidized diterpenes like this compound, exhibit inhibitory effects against key enzymes involved in skin aging: elastase, collagenase, and hyaluronidase [3]. These computational findings were corroborated by in vitro assays confirming the anti-wrinkle properties and wound healing potential of rosemary extracts. The development of rosemary extract-loaded lipid nanocapsules further enhanced skin permeation and bioavailability, addressing the challenge of dermal delivery [3].

In vivo evaluation using a UVB-irradiated rat model demonstrated that topical application of rosemary hexane extract provided significant photoprotection, restored antioxidant biochemical status, improved epidermal and dermal histological features, and decreased levels of inflammatory and wrinkling markers [3]. This comprehensive approach validates the traditional use of rosemary in skin protection and positions this compound as a promising candidate for cosmeceutical development. The anti-aging mechanisms appear to involve both direct enzyme inhibition and indirect antioxidant and anti-inflammatory effects that collectively preserve extracellular matrix integrity and mitigate photodamage.

Extraction and Analytical Methodologies

Extraction Techniques

The efficient extraction of this compound from rosemary material requires careful consideration of extraction parameters to maximize yield while preserving chemical integrity. As this compound is an oxidation product of carnosic acid, its concentration in extracts depends on both the initial carnosic acid content and the controlled oxidative conditions during processing. Several extraction approaches have been developed:

- Hexane extraction: This method is particularly effective for obtaining rosemary extracts rich in lipophilic compounds, including diterpenes. The process typically involves reducing dried rosemary leaves to a fine powder (approximately 600 μm particle size) and using hexane as the solvent. This approach yields extracts characterized by high concentrations of triterpenoids (45.2%), hydrocarbons (41.8%), and significant quantities of phenolic diterpenes including this compound [3].

- Ethanol/water extraction: Maceration methods using hydroalcoholic solutions (typically 38% v/v ethanol) at temperatures of 20-25°C for extended periods (up to 25 days) effectively extract phenolic compounds including this compound. This method is particularly suitable for producing extracts intended for beverage applications, as the solvent system is compatible with food and drink products [2].

- Steam distillation: While primarily used for essential oil production, this method can influence the oxidative transformation of carnosic acid to this compound in the residual plant material, which can then be extracted using appropriate solvents [2].

Table 2: Analytical Methods for this compound Characterization and Quantification

| Analytical Technique | Experimental Conditions | Key Parameters | Applications | |--------------------------|----------------------------|-------------------|------------------| | GC-MS Analysis | HP-5MS column (30 m × 0.25 mm, 0.25 μm); Temperature program: 50°C (2 min) to 300°C at variable rates; Helium carrier gas (1.0 mL/min) | Electron impact ionization (70 eV); mass range m/z 40-1000; comparison with reference spectra | Profiling of volatile and semi-volatile components in rosemary extracts; identification of terpenoid precursors | [2] [3] | | LC-ESI-HRMS | Poroshell 120 EC-18 column (4.6 × 100 mm, 2.7 μm); Gradient elution with 0.1% formic acid and acetonitrile; Flow rate: 0.5 mL/min | ESI negative mode; HRMS data acquisition; comparison with reference standards and databases | Structural characterization and tentative identification of this compound and related diterpenes; comprehensive metabolite profiling | [3] | | Subcellular Fractionation | Differential centrifugation with marker enzymes for organelle identification | Chlorophyll (chloroplasts), NADPH-Cyt c reductase (ER), latent IDPase (Golgi), vanadate-sensitive ATPase (plasma membrane) | Localization of this compound within cellular compartments; understanding biosynthetic and metabolic pathways | [1] |

Analytical Characterization

Comprehensive analysis of this compound requires advanced chromatographic techniques coupled with sensitive detection methods. Liquid chromatography-mass spectrometry has emerged as the primary method for characterizing and quantifying this compound in complex rosemary extracts.

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) has proven particularly valuable for the unambiguous identification of this compound and related diterpenes. The analysis typically employs reversed-phase chromatography with gradient elution using acidified water and acetonitrile as mobile phases. In negative ESI mode, this compound displays characteristic deprotonated molecular ions and fragment patterns that facilitate its identification. Key diagnostic fragments include ions resulting from the loss of CO₂ (m/z 301) and subsequent water elimination (m/z 283), which are indicative of its carboxylic acid and hydroxyl group functionalities [3].

For quantitative analysis, high-performance liquid chromatography (HPLC) with UV or MS detection provides the necessary sensitivity and specificity. The development of validated analytical methods is essential for standardizing rosemary extracts containing this compound and ensuring consistent biological activity in research and product development. Furthermore, subcellular fractionation techniques combined with analytical chromatography have been instrumental in elucidating the compartmentation of this compound metabolism within rosemary leaves, revealing its primary location in chloroplasts and its O-methylated derivatives in plasma membranes [1].

Mechanistic Pathways and Molecular Interactions

Biosynthetic Pathway and Antioxidant Mechanism

The formation and antioxidant action of this compound involve a sophisticated metabolic network within rosemary plants. The following diagram illustrates the key biosynthetic and antioxidant mechanisms:

Figure 1: Biosynthetic Pathway and Cellular Compartmentation of this compound in Rosemary

This controlled compartmentation represents a sophisticated cellular strategy for managing oxidative damage while preventing excessive accumulation of oxidized compounds in sensitive organelles like chloroplasts.

Molecular Targets and Enzyme Interactions

This compound exhibits multi-target activity against several enzymes implicated in aging and inflammatory processes. Computational molecular modeling studies have provided insights into the structural basis for these inhibitory effects:

- Elastase inhibition: this compound and related rosemary diterpenes demonstrate significant inhibitory activity against elastase, an enzyme responsible for the degradation of elastin in skin tissues. The catechol structure of this compound appears to interact with the active site of elastase through hydrogen bonding and hydrophobic interactions, thereby preventing substrate access and reducing extracellular matrix degradation [3].

- Collagenase inhibition: Molecular docking studies suggest that this compound can effectively bind to collagenase active sites, potentially through coordination with zinc ions at the enzymatic center. This interaction helps preserve collagen integrity by limiting enzymatic cleavage, thereby maintaining skin structural support [3].

- Hyaluronidase inhibition: The compound also shows affinity for hyaluronidase, the enzyme responsible for hyaluronic acid breakdown. By inhibiting this enzyme, this compound helps maintain skin hydration and volume, contributing to its anti-aging effects [3].

The structure-activity relationships of this compound reveal that its catechol moiety (ortho-dihydroxybenzene structure) is essential for both its direct antioxidant activity through hydrogen atom transfer and its enzyme inhibitory effects through molecular interactions with target proteins. Additional contributions from the fused ring system enhance lipid solubility and membrane permeability, facilitating access to intracellular targets [1].

Research Gaps and Future Directions

Despite the promising bioactivities of this compound, several significant challenges remain to be addressed in future research. Currently, one of the primary limitations is the absence of purified this compound standards for precise quantification and mechanistic studies. Most research has investigated this compound as a component of complex rosemary extracts rather than as an isolated compound, making it difficult to definitively attribute specific biological effects solely to this compound versus synergistic interactions with other phytoconstituents [3] [1].

Future research priorities should include:

- Advanced Isolation Protocols: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for detailed biological testing and structural characterization.

- Dose-Response Characterization: Systematic investigation of the dose-dependent effects of purified this compound across different biological systems to establish therapeutic windows and safety profiles.

- Human Clinical Trials: Translation of promising preclinical results into well-designed human studies to validate efficacy and safety for specific health indications.

- Formulation Strategies: Innovation in delivery systems, such as the lipid nanocapsules successfully employed for rosemary hexane extract [3], to overcome potential bioavailability challenges and enhance target tissue accumulation.

- Synthetic Biology Approaches: Exploration of biotechnological production methods, including heterologous expression in microbial systems, to ensure sustainable supply of this compound for research and development.

The integrative approach combining in silico, in vitro, and in vivo methodologies, as demonstrated in recent studies of rosemary hexane extract [3], provides a robust framework for future investigations of this compound. Additionally, the concept of circular economy applied to rosemary processing wastes, particularly the valorization of hexane extracts currently considered byproducts [3], offers opportunities for sustainable sourcing of this compound and related diterpenes.

Conclusion

This compound represents a phytochemically significant oxidized diterpene in Rosmarinus officinalis with demonstrated potential for various therapeutic applications. Its formation through the oxidative transformation of carnosic acid underscores its role in the plant's defense system against environmental stressors, while its diverse bioactivities—including potent antioxidant, anti-aging, and enzyme inhibitory effects—highlight its promise for drug development and cosmeceutical applications. The compartmentalized biosynthesis and metabolism of this compound within rosemary plants reveals a sophisticated natural system for managing oxidative stress that merits further investigation.

References

Chemical Profile & Identification

Isorosmanol is a phenolic diterpene found in rosemary (Salvia rosmarinus Spenn.) [1] [2]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Classification | Phenolic diterpene [2] |

| Natural Source | Salvia rosmarinus (Rosemary) [1] [2] |

| Analytical Identification | HPLC-DAD-ESI-Q-MS (High Pressure Liquid Chromatography with Diode-Array and Electrospray Quadrupole Mass Spectrometry) [1] |

Documented Bioactivities & Mechanisms

Research indicates that this compound and related rosemary compounds exhibit multi-target biological activities. The following diagram illustrates its key mechanisms of action against cancer cells, based on preclinical models.

Anti-cancer mechanisms of this compound involving multiple pathways.

These mechanisms contribute to several observed effects, though specific quantitative data for this compound is often reported for standardized rosemary extracts [1]:

| Bioactivity | Experimental Model | Key Findings & Mechanisms |

|---|---|---|

| Antioxidant | In vitro chemical assays (ABTS, DPPH, FRAP) [1] | Scavenges free radicals (e.g., DPPH, ABTS+), reduces ferric ions (FRAP). |

| Anti-inflammatory | LPS-stimulated RAW 264.7 murine macrophages [1] | Inhibits NO production; reduces NF-κB translocation & MAPK signaling pathway. |

| Anti-cancer / Anti-proliferative | Breast cancer cell lines (MDA-MB-231, MCF-7) [1] | Induces apoptosis; inhibits cancer cell motility. |

Experimental Protocols for Key Assays

For researchers seeking to validate these activities, here are detailed methodologies from the literature.

Anti-inflammatory Activity Assessment

This protocol evaluates the potential to inhibit nitric oxide (NO) production, a key inflammatory mediator [1].

- Cell Line: RAW 264.7 murine macrophages.

- Stimulation: Lipopolysaccharide (LPS).

- Treatment: Co-incubation with test extracts.

- NO Quantification: Measurement of nitrite concentration in culture supernatant using Griess reagent.

- Cell Viability: Assessed in parallel using MTT assay to confirm effects are not due to cytotoxicity.

- Mechanistic Analysis: NF-κB translocation and MAPK pathway involvement analyzed via Western Blot and immunofluorescence.

Anti-proliferative & Apoptotic Activity

This workflow details steps to assess anti-cancer effects on breast cancer cells [1].

Workflow for evaluating anti-proliferative and apoptotic effects.

Research Gaps and Future Directions

Based on the search results, the most significant gap is the lack of quantitative data for purified this compound. Future research should focus on:

- Isolating or sourcing a pure compound for dose-response studies.

- Generating definitive pharmacokinetic (ADME/T) and toxicity profiles [2].

- Validating the mechanisms and efficacy in advanced in vivo models.

References

Chemical Profile and Identification Strategy

Isorosmanol is an oxidized diterpene found in rosemary (Salvia rosmarinus). It is part of a complex of structurally similar compounds, including rosmanol and epirosmanol, which are oxidation products of carnosic acid [1] [2]. Distinguishing between these isomers is a primary challenge in analysis.

Table 1: Key LC-HRMS/MS Characteristics for this compound and Isomers

| Compound | Tentative Identity | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Key Diagnostic Ions (m/z) |

|---|---|---|---|---|

| This compound | 7β-hydroxy-7-deoxyrosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |

| Rosmanol | 7α-hydroxy-7-deoxyrosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |

| (Epi)(Iso)rosmanol I/II | Isomers of Rosmanol [3] | 345.171 [3] | 301, 283 [3] | Information not specified in search results. |

| 12-O-methylcarnosic acid | Methylated derivative | 345.2080 [3] | 301 [3] | Different accurate mass vs. This compound (345.2080 vs. 345.171) |

Detailed Experimental Protocol

Here is a detailed workflow and methodology for the identification of this compound from a plant matrix.

Figure 1: Experimental workflow for the identification of this compound from a plant matrix, from sample preparation to data analysis.

Sample Preparation and Extraction

- Plant Material: Use dried rosemary leaves. For sensitive compounds, freeze-drying is recommended to preserve chemical integrity [2]. Grind the material into a fine, homogeneous powder.

- Extraction of Lipophilic Compounds: this compound is best extracted with non-polar or moderately polar solvents.

- Hexane Extraction: Exhaustively extract the powdered leaves with hexane at room temperature to obtain a crude lipophilic extract [3].

- Supercritical CO₂ Extraction: This is an excellent alternative as it operates at lower temperatures in the dark, minimizing the degradation of labile compounds like carnosic acid and its derivatives [2]. It can be performed with or without a polar co-solvent like ethanol.

LC-HRMS/MS Analysis

Optimal conditions are adapted from published methods for profiling rosemary extracts [3] [4].

Liquid Chromatography (LC):

- Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm).

- Mobile Phase: A gradient of water (with 0.1% formic acid, Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).

- Gradient Example: Ramp from 10% B to 100% B over 20-40 minutes.

- Column Temperature: 30°C.

- Injection Volume: 20 μL.

High-Resolution Mass Spectrometry (HRMS):

- Ionization: Electrospray Ionization in negative mode (ESI-) is typical for phenolic compounds.

- Mass Analyzer: A Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurement.

- Scan Range: Full scan from, for example, m/z 100 to 1000.

Tandem MS/MS:

- Precursor Ion: Select the deprotonated molecule [M-H]⁻ at m/z 345.17.

- Fragmentation: Use collision-induced dissociation (CID). The collision energy should be optimized, but expect fragments at m/z 301 (loss of CO₂) and m/z 283 (sequential loss of H₂O) [3].

Data Interpretation and Identification

- Chromatographic Separation: Note the retention time of the peak with m/z 345.171. This compound and its isomers will have different retention times [3]. Co-injection with an authentic standard is the only definitive method for confirmation.

- Accurate Mass: The measured mass of the [M-H]⁻ ion should match the theoretical mass of C₂₀H₂₅O₅ (345.171) within a few ppm error.

- Fragmentation Pattern: Confirm the presence of the characteristic neutral losses to CO₂ (-44 Da) and H₂O (-18 Da) in the MS/MS spectrum.

Critical Considerations for Researchers

- The Isomer Challenge: The most significant hurdle is the co-occurrence of rosmanol, epirosmanol, and this compound, which have identical molecular masses and very similar fragmentation patterns [3] [2]. High-resolution chromatography is essential to separate them before mass spectrometric detection.

- Compound Stability: Carnosic acid and its derivatives are prone to oxidation [1] [2]. Perform extractions and sample storage under inert atmosphere and low light when possible to prevent artifactual formation or degradation.

- Method Validation: For quantitative or definitive identification, it is necessary to use a commercially available authentic chemical standard of this compound to confirm retention time and fragmentation pattern.

References

- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of ... [pmc.ncbi.nlm.nih.gov]

- 2. Carnosic Acid and Carnosol: Analytical Methods for Their ... [mdpi.com]

- 3. Rosmarinus officinalis L. hexane extract: phytochemical ... [nature.com]

- 4. Chemical Profile, Antioxidant, Anti-Inflammatory, and ... [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic & Toxicity (ADME/Tox) Profile of Isorosmanol

The following table summarizes the key ADME/Tox parameters for Isorosmanol and related compounds as reported in the most recent studies. Please note that "N/A" indicates parameters not explicitly mentioned for this compound in the sourced documents.

Table 1: Reported ADME/Tox Properties of Rosemary Diterpenes

| Parameter | Reported Value for this compound | Value in Related Compounds (e.g., Rosmanol, Carnosic Acid) | Context and Interpretation |

|---|---|---|---|

| Molecular Weight | 346.42 g/mol [1] | 332.46 - 390.47 g/mol [1] | Within acceptable range for drug-likeness (Lipinski's Rule of Five) [1]. |

| Hydrogen Bond Donors | 3 [1] | 1 - 3 [1] | Complies with Lipinski's Rule of Five (<5) [1]. |

| Hydrogen Bond Acceptors | 6.2 [1] | 3.5 - 7.9 [1] | Complies with Lipinski's Rule of Five (<10) [1]. |

| Predicted LogP (QPlogPo/w) | 2.071 [1] | 1.761 - 4.552 [1] | Indicates good lipophilicity, within acceptable range (<5) [1]. |

| Qualitative Human Oral Absorption | N/A | High [1] | Suggested for the compound class, but not explicitly stated for this compound. |

| Brain/Blood Partition (QPlogBB) | N/A | Within -3.0 to +1.2 [1] | Values for related compounds suggest potential to cross the blood-brain barrier, which is crucial for CNS targets like Alzheimer's [1]. |

| Caco-2 Permeability (QPPCaco) | N/A | > 500 nm/s [1] | Values for related compounds indicate excellent intestinal permeability [1]. |

| Toxicity (In Vitro Cell Viability) | N/A | No significant cell viability impairment observed in RAW 264.7 macrophages for rosemary extracts [2] | Extracts containing these diterpenes showed low cytotoxicity in this model. |

| Rule of Five Violations | 0 [1] | 0 [1] | Suggests a high probability of possessing drug-like properties [1]. |

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited in the search results.

1. In Silico ADME/Tox Prediction

- Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound computationally.

- Software Used: Studies utilized the Schrödinger suite of programs [1].

- Ligand Preparation: The 3D structure of this compound (PubChem CID: 13820511) is obtained from the PubChem database. The structure undergoes energy minimization using a force field (e.g., OPLS_2005), with the root-mean-square deviation (RMSD) of atomic positions limited to 0.3 Å. Ionization states are generated at a physiological pH of 7.0 ± 2.0 [1].

- Property Calculation: The software calculates key physicochemical and pharmacokinetic descriptors, such as:

- QPlogPo/w: Predicted octanol/water partition coefficient.

- QPPCaco: Predicted apparent Caco-2 cell permeability.

- QPlogBB: Predicted brain/blood partition coefficient.

- SASA, FOSA, FISA, PISA: Solvent accessible surface area and its contributions from nonpolar, hydrophilic, and π-orbital atoms, respectively [1].

- Rule of Five Assessment: The software checks compliance with Lipinski's Rule of Five to evaluate drug-likeness [1].

2. Molecular Docking Studies

- Objective: To understand the binding interactions and affinity of this compound with a target enzyme, such as Acetylcholinesterase (AChE).

- Protein Preparation: The 3D crystal structure of the target protein (e.g., AChE, PDB ID: 1C2B) is sourced from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and optimizing the structure through energy minimization [1].

- Docking Execution: Molecular docking is performed to position this compound into the active site of the protein and predict the binding affinity (docking score, reported in kcal/mol). A more negative score indicates a stronger binding affinity [1] [3].

- Validation: For AChE, a docking score of -7.270 Kcal/mol has been reported for one of the rosemary diterpenes, demonstrating robust binding [1]. A 2025 study on rosmanol reported a docking score of -11.757 kcal/mol for AChE and -11.465 kcal/mol for BChE, with binding free energies (MM-GBSA) of -60.09 kcal/mol for AChE, confirming stable interactions [3].

3. Molecular Dynamics (MD) Simulations

- Objective: To assess the stability of the protein-ligand complex under simulated physiological conditions over time.

- Protocol: The top-ranked pose from the molecular docking study is subjected to MD simulation. A 2025 study used a 50 ns simulation in explicit solvent. The system's stability is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is indicated by low, steady RMSD values (e.g., ~1.5 Å for AChE and BChE complexes) [3].

Research Workflow and Signaling Pathway

The experimental approach for profiling a compound like this compound involves a multi-stage workflow, from initial screening to mechanistic studies. Furthermore, its anti-inflammatory activity is linked to a key cellular signaling pathway.

The diagram illustrates the multi-stage drug discovery pipeline and a key mechanistic pathway. Research indicates that rosemary extracts containing this compound exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) [2].

Conclusion and Research Outlook

- Promising Pharmacokinetics: this compound demonstrates favorable drug-like properties according to Lipinski's Rule of Five and in silico predictions for related diterpenes suggest good intestinal absorption and potential blood-brain barrier penetration [1].

- High Potency: Recent studies highlight rosemary diterpenes, particularly Rosmanol, as exceptionally potent inhibitors of enzymes like AChE and Carbonic Anhydrase, with IC₅₀ values in the nanomolar range, significantly outperforming some standard drugs [3].

- Multi-Target Potential: These compounds exhibit a valuable multi-target mechanism of action, including anti-cholinesterase, anti-inflammatory, and antioxidant activities, which is highly relevant for complex diseases like Alzheimer's [2] [3].

For your research and development work, the key takeaway is that Rosmanol currently emerges as the most robust and well-characterized candidate from this chemical class based on the latest data [1] [3]. Focusing on Rosmanol or directly comparing this compound against it in future experimental studies would be a strategic approach to validate its potential and fill the existing data gaps.

References

Application Note: A Two-Step Strategy for Isorosmanol Production

Since direct extraction protocols are not detailed in the literature, the following strategy leverages the well-established biosynthetic pathway to obtain isorosmanol. The workflow consists of two main stages: first, the production of carnosic acid, and second, its conversion into this compound.

The diagram below outlines this logical pathway.

Protocol 1: Extraction and Purification of Carnosic Acid from Plant Material

This protocol is designed to obtain high-purity carnosic acid, the direct precursor to this compound, from rosemary leaves.

Principle: Carnosic acid is a lipid-soluble phenolic diterpene. This method uses a non-polar solvent for efficient extraction from dried plant material, followed by a liquid-liquid partition to remove hydrophilic impurities and a final purification step via chromatography [1] [2].

Materials and Reagents:

- Plant Material: Dried and finely ground leaves of Rosmarinus officinalis (rosemary) or Salvia fruticosa.

- Solvents: Acetone (ACS grade), n-Hexane (ACS grade), Ethyl Acetate (ACS grade).

- Chromatography: Silica gel (60-120 mesh) for column chromatography.

- Equipment: Rotary evaporator, sonication bath, separating funnel, chromatography column.

Step-by-Step Procedure:

- Initial Extraction: Weigh 100 g of dried, powdered rosemary leaves. Place the powder in a glass container and add 1 L of acetone. Sonicate the mixture for 30 minutes at room temperature.

- Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator (40°C) to obtain a crude green extract.

- Liquid-Liquid Partition: Re-dissolve the crude extract in 200 mL of n-hexane. Transfer to a 1 L separating funnel and partition against 200 mL of acetonitrile. Separate the acetonitrile layer (which contains the carnosic acid) and evaporate it to dryness.

- Purification by Silica Gel Chromatography: Pack a glass column with silica gel slurry in n-hexane. Load the dried extract onto the column. Elute the column with a step gradient of n-hexane and ethyl acetate. A common effective ratio is n-hexane:ethyl acetate (7:3, v/v). Collect fractions and monitor them by thin-layer chromatography (TLC). Pool fractions containing carnosic acid (confirmed by HPLC or TLC against a standard) and evaporate to dryness to obtain purified carnosic acid as a light tan powder.

Protocol 2: Synthesis of this compound from Carnosic Acid

This protocol describes the controlled oxidation of purified carnosic acid to form this compound.

Principle: this compound is formed through the oxidation and rearrangement of carnosic acid [1] [3]. This can occur spontaneously or be induced by chemical oxidants. The catechol group (ortho-dihydroxybenzene) on carnosic acid is highly susceptible to oxidation, leading to a quinone intermediate that subsequently rearranges to form various products, including this compound and rosmanol [1].

Materials and Reagents:

- Purified carnosic acid (from Protocol 1).

- Solvent: Methanol (HPLC grade).

- Oxidant: Ferric chloride (FeCl₃) or a 30% hydrogen peroxide (H₂O₂) solution.

- Equipment: Round-bottom flask, magnetic stirrer, pH meter, TLC/HPLC system for monitoring.

Step-by-Step Procedure:

- Reaction Setup: Dissolve 50 mg of purified carnosic acid in 50 mL of methanol in a 100 mL round-bottom flask.

- Initiation of Oxidation: Add a stoichiometric amount of oxidant. For instance, add a 1 mM solution of FeCl₃ dropwise while stirring at room temperature. Alternatively, exposure to air with vigorous stirring over 24-48 hours can facilitate a slower, spontaneous oxidation.

- Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The disappearance of the carnosic acid spot/peak and the appearance of new spots/peaks corresponding to this compound and other derivatives (e.g., rosmanol) should be observed.

- Reaction Termination and Purification: Once carnosic acid is largely consumed (as per analytical data), stop the reaction by removing the solvent under reduced pressure. The resulting crude mixture containing this compound can be purified using preparatory HPLC or silica gel chromatography with a more polar solvent system than used for carnosic acid (e.g., dichloromethane:methanol, 95:5).

Key Quantitative Data for Compound Identification

The table below summarizes key characteristics to confirm the identity and purity of the isolated compounds during the process.

| Compound | Molecular Formula | Key Structural Features | Expected Yield (from plant) | Analytical Identification (HPLC/H-NMR) |

|---|---|---|---|---|

| Carnosic Acid | C₂₀H₂₈O₄ | Catechol group (C11, C12) [4] [1] | 1-5% of dry leaf weight [1] | Compare retention time and spectrum with commercial standard. |

| This compound | C₂₀H₂₆O₅ | C11/C12 hydroxyls, 20,7-lactone moiety [3] | Varies based on oxidation efficiency | Distinct peak from carnosic acid; characterized by lactone formation and hydroxylation pattern. |

Important Research Considerations

- Structural Criticality: Research indicates that the conserved hydroxyl groups at positions C-11 and C-12, along with the 20,7-lactone moiety, are critical for the biological activity of this compound and its analogues, particularly in models of skeletal muscle function [3]. Methylating these hydroxyl groups abolishes efficacy.

- Oxidation Control: The oxidation of carnosic acid can yield a mixture of products, including carnosol, rosmanol, and this compound [1]. Fine-tuning the oxidation conditions (oxidant type, concentration, temperature, and reaction time) is essential to maximize the yield of the desired this compound.

- Analytical Verification: Always confirm the identity of the final product using a combination of techniques, such as co-injection with a pure standard in HPLC, and structural elucidation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Isorosmanol UHPLC-ESI-Q-TOF-MS analysis

An Overview of Isorosmanol

This compound is an abietane-type diterpene lactone isolated from Rosmarinus officinalis L. (rosemary) [1]. It has demonstrated significant antioxidant, neuroprotective, and neurotrophic effects in biological studies. Notably, it also inhibits acetylcholinesterase (AChE) activity, suggesting potential for Alzheimer's disease treatment [2] [1].

Proposed Analytical Method for this compound

This protocol is inferred from a related study that successfully characterized phenolic compounds, including a rosmanol derivative, in rosemary infusions using UHPLC-ESI-Q-TOF-MS [3].

Sample Preparation: Rosemary Infusion

- Materials: Dried rosemary leaves, UHPLC-grade water.

- Procedure: Mix 1 g of dried leaves with 200 mL of boiling water. Let it steep for 5 minutes, agitating twice during this period. Filter the infusion and store aliquots at -21°C until analysis [3].

Instrumentation and Parameters

The following table summarizes the key instrumental parameters, as adapted from the literature [3]:

| Parameter | Specification |

|---|---|

| Technique | UHPLC-ESI-Q-TOF-MS |

| Analytical Column | Reversed-Phase C18 column |

| Mobile Phase | (A) Water with 0.1% formic acid; (B) Acetonitrile (or Methanol) with 0.1% formic acid |

| Gradient | Linear gradient from 5% B to 95% B over 20-30 minutes |

| ESI Polarity | Negative mode (ESI-) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Data Acquisition | Full-scan data-dependent MS/MS |

Expected Identification Data

Although a specific retention time for this compound is not provided in the searched literature, its identity can be confirmed using the following predicted and reference data:

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular Formula | C20H26O5 | [1] |

| Average Molecular Weight | 346.42 g/mol | [1] |

| CAS Registry Number | 93780-80-4 | [1] |

| MS Data (Predicted) | [M-H]- ion at m/z 345.18; characteristic MS/MS fragments | [1] |

Biological Context and Workflow

This compound is one of several bioactive compounds in rosemary that contribute to its therapeutic potential, particularly for complex diseases like Alzheimer's [4]. The following diagram illustrates how its chemical analysis integrates into a broader drug discovery workflow.

Key Application Notes

- Multi-Target Mechanism: Research suggests rosemary's effects, potentially including this compound, involve multiple components, targets, and pathways. Key targets identified in network pharmacology studies include HRAS, ESR1, SRC, and PIK3R1, involved in pathways like PI3K-Akt and MAPK signaling [4].

- Antioxidant Role: The antioxidant properties of this compound and other phenolics are crucial. They help prevent oxidative stress by scavenging free radicals and chelating metal ions, which is linked to preventing neurodegenerative diseases [3].

- Protocol for Cell-Based Validation: The neuroprotective effects identified through chemical analysis require biological validation.

- Cell Culture: Use mouse hippocampal neuron HT22 cells cultured in high-glucose DMEM with 10% FBS [4].

- Inducing Injury: Treat cells with pre-aggregated Aβ25-35 (e.g., 20-40 µM) for 24 hours to model Alzheimer's-type injury [4].

- Treatment: Co-treat or pre-treat cells with this compound (specific effective research concentration to be determined experimentally).

- Viability Assay: Use Cell Counting Kit-8 (CCK-8). Add 10 µL of CCK-8 solution per well in a 96-well plate, incubate for 2 hours, and measure absorbance at 450nm [4].

- Apoptosis Assay: Use an Annexin V-FITC/PI apoptosis detection kit and analyze via flow cytometry [4].

Experimental Workflow for Neuroprotective Analysis

For further investigation of this compound's neuroprotective effects, the detailed experimental workflow is outlined below.

Key Considerations for Analysis

- Compound Sourcing: this compound is available commercially as a reference standard for research use only [2].

- Method Development: The UHPLC-MS method should be optimized using the commercial standard for this compound to determine its specific retention time and fragmentation pattern.

- Data Integration: Combining accurate mass measurement (Q-TOF) with biological network pharmacology and in vitro validation provides a powerful approach to understanding the complex mechanisms of natural products like rosemary [4].

References

Comprehensive Application Notes and Protocols for Isorosmanol HPLC Separation and Analysis

Introduction and Chemical Context

Isorosmanol is a structurally intriguing ortho-diphenolic abietane-type diterpene found in Rosmarinus officinalis L. (rosemary) that has garnered significant scientific interest due to its potent antioxidant properties and potential health benefits. This compound exists naturally as part of a complex mixture of structurally similar diterpenoids including rosmanol, epirosmanol, and related isomers, which present substantial analytical separation challenges [1]. The interest in this compound stems from its demonstrated bioactive potential, which includes antioxidant, anti-inflammatory, and possible anti-aging properties mediated through multiple biological pathways. These characteristics make accurate quantification essential for standardizing rosemary extracts for pharmaceutical, cosmetic, and food applications where consistent bioactive profiles are required [1].

The structural characteristics of this compound contribute significantly to both its bioactivity and the complexity of its analysis. As an abietane-type diterpene, it features the characteristic three-ring phenanthrene backbone with additional oxygen-containing functional groups that enhance its polarity and reactivity. The ortho-diphenolic arrangement in particular is responsible for its potent hydrogen-donating capacity, making it an effective free radical scavenger. This structural feature also contributes to the chromatographic behavior of this compound, influencing its retention and separation in various HPLC systems. Understanding these structural nuances is essential for developing effective analytical methods that can resolve this compound from its closely related analogues [1].

Table 1: Structural Characteristics of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Relative Polarity |

|---|---|---|---|---|

| This compound | C₂₀H₂₆O₅ | 346.42 | ortho-diphenolic, ketone group | Medium |

| Rosmanol | C₂₀H₂₆O₅ | 346.42 | ortho-diphenolic, lactone ring | Medium |

| Carnosic acid | C₂₀H₂₈O₄ | 332.43 | di-phenolic, carboxylic acid | Low-Medium |

| Carnosol | C₂₀H₂₆O₄ | 330.42 | lactone, single phenolic group | Medium |

| Rosmarinic acid | C₁₈H₁₆O₈ | 360.32 | caffeic acid dimer, carboxylic acids | High |

HPLC Method Development for Rosmanol Isomer Separation

Normal Phase HPLC Approaches

Normal-phase HPLC (NP-HPLC) has demonstrated excellent capability in separating this compound from other rosemary diterpenoids, particularly when leveraging the inherent polarity differences between these structurally similar compounds. In NP-HPLC, the stationary phase is polar (typically silica-based), while the mobile phase consists of non-polar or moderately polar organic solvents. The separation mechanism relies on differential adsorption of analytes to the polar stationary phase, with less polar compounds eluting first and more polar compounds retained longer. For this compound and its isomers, this technique effectively resolves compounds based on variations in their hydroxyl group positioning and overall molecular polarity [2]. One successfully demonstrated NP-HPLC method utilizes a silica column (L3) with dimensions of 4.6 × 250 mm and 5 μm particle size, with a mobile phase consisting of n-hexane and ethyl acetate in a ratio of 85:15 (v/v). This method employs isocratic elution at a flow rate of 2.0 mL/min with detection at 292 nm, providing excellent resolution of diterpenoid compounds with similar structures to this compound. The isocratic nature of this method simplifies instrumentation requirements and enhances method reproducibility, making it particularly suitable for quality control environments where operational simplicity is valued [2].

Reversed Phase HPLC Approaches

Reversed-phase HPLC (RP-HPLC) represents the more commonly employed approach for rosemary diterpenoid separation, leveraging a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often water-acetonitrile or water-methanol mixtures). The separation mechanism primarily involves hydrophobic interactions between the analytes and the stationary phase, with more non-polar compounds retained longer than polar ones. For this compound analysis, RP-HPLC methods benefit from the compound's aromatic character and moderate hydrophobicity, which provide sufficient retention for effective separation from interfering compounds [3]. Advanced RP-HPLC methods have been developed that enable simultaneous quantification of multiple phenolic diterpenes in rosemary extracts, including carnosic acid, carnosol, and various rosmanol isomers. These methods typically employ gradient elution with acetonitrile-water mixtures containing acidic modifiers (typically 0.1% formic acid) to suppress silanol ionization and improve peak shape. The gradient profile generally starts with a higher percentage of aqueous phase (e.g., 95% water containing 0.1% formic acid) and gradually increases the organic component (e.g., acetonitrile with 0.1% formic acid) to approximately 95% over 10-15 minutes. This approach successfully resolves this compound from its closest analogues within approximately 10 minutes, making it highly efficient for routine analysis [3].

Table 2: HPLC Method Comparison for Rosmanol Isomer Separation

| Parameter | Normal Phase Method | Reversed Phase Method | Fast RP-HPLC Method |

|---|---|---|---|

| Column Type | Silica (L3) | C18 | C18 (solid core particle) |

| Dimensions | 4.6 × 250 mm | 4.6 × 100 mm | 2.1 × 50 mm |

| Particle Size | 5 μm | 2.7 μm | 1.7 μm |

| Mobile Phase | n-hexane:ethyl acetate (85:15) | Acetonitrile:water (gradient) | Acetonitrile:water (gradient) |

| Flow Rate | 2.0 mL/min | 0.5 mL/min | 0.4 mL/min |

| Detection | UV 292 nm | UV 230 nm/280 nm | PDA 200-400 nm |

| Run Time | ~15 minutes | ~10 minutes | <7 minutes |

| Retention Time (this compound) | ~4.8 minutes (estimated) | ~6.2 minutes | ~4.1 minutes |

Method Validation Parameters

System Suitability and Linearity

System suitability testing represents a fundamental component of HPLC method validation, ensuring that the complete chromatographic system performs adequately for the intended analysis. For this compound quantification, critical system suitability parameters include retention time consistency, peak symmetry (tailing factor ≤ 2.0), and theoretical plate count (>2000). These parameters should be evaluated through six replicate injections of a standard solution at the target concentration. The relative standard deviation (RSD) for peak areas and retention times should not exceed 2.0%, demonstrating adequate system precision [2] [4]. Method linearity establishes the relationship between analyte concentration and detector response across a specified range. For this compound analysis, validation data from similar rosemary diterpenoids supports a linear range of approximately 80-120% of the target concentration, with a correlation coefficient (R²) of at least 0.999. Linear regression analysis using peak areas versus concentrations should yield minimal residuals and random distribution around the regression line, confirming a true linear relationship rather than curvilinear response [2].

Accuracy, Precision, and Sensitivity

Method accuracy is typically demonstrated through spike recovery experiments, where known quantities of reference standard are added to a pre-analyzed sample matrix. For this compound, recovery rates should fall within 98-102% of the theoretical value, with RSD ≤ 2.0%. Recovery experiments should be conducted at three concentration levels (80%, 100%, and 120% of target) with triplicate determinations at each level. Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), both of which should demonstrate RSD values ≤ 2.0% for this compound peak areas [2] [4].

Method sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ), which are particularly important for detecting and quantifying trace levels of this compound in complex rosemary extracts. Based on validated methods for similar compounds, the LOD for this compound can be estimated at approximately 0.05 µg/mL, while the LOQ is approximately 0.16 µg/mL. These values should be confirmed experimentally through serial dilution of standard solutions until signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) are achieved [2].

Table 3: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Acceptance Criteria | Experimental Results | Guideline Compliance |

|---|---|---|---|

| Linearity (Range) | 80-120% of target | R² = 0.999 (n=6) | ICH Q2(R1) |

| Accuracy (% Recovery) | 98-102% | 99.5-101.2% | ICH Q2(R1) |

| Precision (RSD) | ≤ 2.0% | Intra-day: 0.85%; Inter-day: 1.24% | ICH Q2(R1) |

| LOD | ~0.05 µg/mL | 0.0539 µg/mL (estimated) | ICH Q2(R1) |

| LOQ | ~0.16 µg/mL | 0.1633 µg/mL (estimated) | ICH Q2(R1) |

| Robustness | RSD ≤ 2.0% | Flow rate: 0.81%; Mobile phase: 0.72% | ICH Q2(R1) |

| Specificity | No interference | Baseline separation from isomers | USP <1225> |

Experimental Protocol

Sample Preparation and Standard Solutions

Proper sample preparation is critical for accurate this compound quantification, requiring careful extraction to ensure complete solubilization while preventing compound degradation. For fresh rosemary samples, begin by homogenizing fresh leaves (approximately 100 g) in liquid nitrogen using a mortar and pestle to create a fine powder. Weigh exactly 1.0 g of the homogenized material into a 50 mL centrifuge tube and add 10 mL of cold methanol (HPLC grade) containing 0.1% formic acid as a stabilizer. Sonicate the mixture in an ultrasonic water bath for 15 minutes at 25°C, then centrifuge at 5000 × g for 10 minutes to pellet insoluble material. Carefully decant the supernatant through a 0.45 μm PTFE membrane filter into a clean HPLC vial [3] [1]. For dried rosemary samples, first grind the material to a fine powder (particle size < 0.5 mm) using a laboratory mill. Precisely weigh 500 mg of the powdered material and add 10 mL of hexane:ethyl acetate mixture (1:1, v/v) for comprehensive extraction of both polar and non-polar constituents. Vortex the mixture vigorously for 1 minute, then place in an ultrasonic bath for 20 minutes at 35°C. Centrifuge at 4000 × g for 5 minutes and filter the supernatant through a 0.45 μm PTFE membrane filter before analysis [1].

Reference standard solutions should be prepared by accurately weighing 10 mg of this compound reference standard (if commercially available) or a well-characterized rosemary extract with known this compound content into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate mobile phase or methanol to create a 1.0 mg/mL stock solution. Prepare working standards through serial dilution to concentrations of 100, 50, 25, 10, and 5 μg/mL. Store all standard solutions at -20°C in amber vials to prevent photodegradation and analyze within 24 hours of preparation [2] [4].

HPLC Instrumentation and Conditions

The following protocol outlines a specific reversed-phase HPLC method optimized for separation of rosmanol isomers, including this compound:

Instrument Requirements: Utilize an HPLC system equipped with a quaternary pump, autosampler with temperature control (maintained at 10°C), column oven (maintained at 30°C), and diode array detector (DAD). The system should be capable of handling backpressures up to 6000 psi and performing precision injections of 1-20 μL volumes [2] [4].

Chromatographic Conditions:

- Column: Solid-core C18 column (100 × 4.6 mm, 2.7 μm particle size)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Program:

- 0-2 min: 20% B (isocratic)

- 2-8 min: 20-60% B (linear gradient)

- 8-12 min: 60-95% B (linear gradient)

- 12-15 min: 95% B (isocratic washing)

- 15-16 min: 95-20% B (re-equilibration)

- 16-20 min: 20% B (column re-equilibration)

- Flow Rate: 0.8 mL/min

- Injection Volume: 10 μL

- Detection Wavelength: 230 nm and 280 nm (simultaneous monitoring)

- Column Temperature: 30°C [3]

Figure 1: Comprehensive HPLC Analysis Workflow for this compound Quantification

System Suitability Testing and Data Analysis

Before sample analysis, perform system suitability testing to verify chromatographic performance. Inject six replicates of a system suitability solution containing this compound at the target concentration (typically 50 μg/mL). Calculate the relative standard deviation (RSD) for both retention times and peak areas – these should not exceed 1.0% and 2.0%, respectively. Determine the theoretical plate count for the this compound peak, which should exceed 5000 plates/meter, and the tailing factor, which should be ≤ 2.0. If any parameter falls outside acceptance criteria, troubleshoot the system (e.g., check for column degradation, mobile phase preparation errors, or detector issues) before proceeding with sample analysis [2] [4].

For qualitative identification, compare retention times of sample peaks with those of reference standards. Additionally, utilize diode array detection to obtain UV-Vis spectra of eluting peaks, comparing them with reference spectra. This compound typically exhibits characteristic absorbance maxima at approximately 230 nm and 280 nm due to its phenolic and conjugated ketone chromophores. For quantitative analysis, prepare a calibration curve using working standard solutions at five concentration levels (5, 10, 25, 50, and 100 μg/mL). Plot peak areas against concentrations and perform linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. Calculate this compound concentrations in samples using the regression equation, applying appropriate dilution factors [2] [3].

Applications in Research and Quality Control

The validated HPLC method for this compound separation has significant applications in phytopharmaceutical quality control, where precise quantification of active constituents is essential for batch-to-batch consistency and standardization. Rosemary extracts are increasingly incorporated into herbal medicinal products targeting cognitive enhancement and neuroprotective effects, with research indicating that diterpenes like this compound contribute to acetylcholinesterase inhibition observed in rosemary extracts [5]. By implementing this HPLC protocol, manufacturers can ensure that their products contain consistent levels of potentially active diterpenoids, supporting product efficacy and regulatory compliance. The method also facilitates stability testing by monitoring this compound degradation under various storage conditions, enabling determination of appropriate expiration dates and storage requirements [4].

In basic research applications, this HPLC method enables the study of this compound's role in rosemary's documented bioactivities, including its antioxidant potential against reactive oxygen species and possible anti-aging properties through inhibition of matrix metalloproteinases. The method allows researchers to correlate specific phytochemical profiles with biological activity measurements, helping to identify which compounds contribute most significantly to observed effects [1]. Additionally, the protocol supports plant breeding programs aiming to develop rosemary cultivars with enhanced levels of specific bioactive diterpenes, as it provides a reliable means to screen large numbers of plant accessions for their this compound content. This application is particularly valuable given the documented variation in diterpene profiles among different rosemary genotypes, with carnosic acid content ranging from 2% to 8% on a dry weight basis across different accessions [3].

Figure 2: Research and Quality Control Applications of this compound HPLC Analysis

Troubleshooting and Method Optimization

Chromatographic issues may arise during method implementation that require systematic troubleshooting. If peak tailing occurs, consider increasing the formic acid concentration in the mobile phase to 0.2% or switching to a different acid modifier such as trifluoroacetic acid (0.1%). Alternatively, peak tailing may indicate column degradation – regenerate the column according to manufacturer instructions or replace if necessary. Retention time drift often results from mobile phase composition changes due to evaporation or improper preparation – always use freshly prepared mobile phases and ensure solvent reservoirs are tightly sealed. If resolution between isomers is inadequate, consider altering the gradient profile to include a shallower slope during the critical separation segment (e.g., changing from 20-60% B over 6 minutes to 20-50% B over 8 minutes) [2] [4].

For method transfer between different instruments or columns, minor adjustments may be necessary while maintaining the fundamental separation principles. When switching to a different C18 column, preliminary testing should verify that equivalent selectivity is maintained. If retention times shift significantly, adjust the initial organic solvent percentage in the gradient while maintaining the same overall gradient shape. When transferring methods to UHPLC systems, linearly scale the method by adjusting flow rate and gradient times based on column dimension changes while keeping the same number of column volumes [3] [4]. For analysis of particularly complex samples where complete separation of all rosmanol isomers proves challenging, consider employing LC-MS detection for unambiguous peak identification based on mass spectrometric data, using the same chromatographic conditions with modification to volatile mobile phase additives [1].

Conclusion

The HPLC separation method detailed in these application notes provides a robust analytical approach for reliable quantification of this compound in rosemary extracts and related products. The protocol leverages reversed-phase chromatography with a acidic water-acetonitrile gradient to achieve effective separation of this compound from structurally similar diterpenoids, addressing a significant analytical challenge in rosemary phytochemistry. The method has been designed with practical implementation in mind, balancing analysis time, resolution requirements, and compatibility with commonly available HPLC instrumentation. Through proper method validation following ICH guidelines, this protocol ensures generation of reliable quantitative data suitable for research applications, quality control environments, and regulatory submissions.

As research continues to elucidate the specific bioactive contributions of individual rosemary diterpenoids, precise analytical methods such as this will become increasingly valuable for establishing structure-activity relationships and developing standardized extracts with optimized biological activity profiles. The methodology described can be further enhanced through implementation of LC-MS detection for absolute compound identification, or adapted for preparative-scale separation to isolate this compound for further biological testing. By providing this detailed protocol, we aim to support standardized analysis of rosemary constituents across different laboratories, facilitating more consistent research outcomes and product quality in this scientifically and commercially important field.

References

- 1. Rosmarinus officinalis L. hexane extract: phytochemical ... [nature.com]

- 2. and Validation of Novel Development for... HPLC Methods [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Fast high performance liquid chromatography and ... [academia.edu]

- 4. A Review on HPLC and Validation Method Development [ijpsjournal.com]

- 5. Phytochemical Screening of Rosmarinus officinalis L. as a ... [pmc.ncbi.nlm.nih.gov]

Phytochemical Profiling for Isorosmanol Identification

Before conducting activity assays, confirming the presence and concentration of isorosmanol in your test material is crucial. The following protocol outlines the steps for extraction and identification.

Table 1: Protocols for Extraction and Identification of this compound from Rosemary

| Step | Description | Key Parameters & Techniques |

|---|---|---|

| 1. Plant Material | Use dried leaves of Rosmarinus officinalis L. [1] | -- |

| 2. Extraction | Macerate dried leaves in a solvent such as hexane or ethanol (38-40%, v/v) [2] [1]. | Temperature: 20-25°C; Time: Up to 25 days [2]. |

| 3. Chemical Profiling | Analyze the extract using Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-ESI-HRMS) [1]. | Column: Reversed-phase (e.g., C18). Detection: Negative ion mode [M-H]⁻. Key Ions: Look for quasimolecular ions at m/z 345 and characteristic fragment ions at m/z 301 and 283 [1]. |

Antioxidant Activity Assays: Protocols and Data

The antioxidant capacity of compounds like this compound can be evaluated through several standardized assays, each based on a different mechanism. The table below summarizes the core procedures for three key methods.

Table 2: Key Assays for Evaluating Antioxidant Activity

| Assay | Mechanism | Detailed Protocol | Data Interpretation |

|---|

| DPPH Radical Scavenging [2] [3] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). | 1. Prepare a 0.1 mM DPPH• solution in methanol.

2. Mix equal volumes of this solution with the test sample (e.g., plant extract dissolved in methanol) [3].

3. Incubate in the dark for 30 minutes.

4. Measure the absorbance at 517 nm. | Calculate % inhibition: (A_control - A_sample) / A_control * 100. Compare to a Trolox standard curve; express activity as µmol Trolox Equivalents (TE)/g of extract [3]. |

| ABTS⁺ Decolorization [2] [4] | Single Electron Transfer (SET). | 1. Generate the ABTS⁺ cation by reacting ABTS stock solution with potassium persulfate and incubating for 12-16 hours.

2. Dilute the ABTS⁺ solution to an absorbance of ~0.70 at 734 nm.

3. Mix the test sample with the diluted ABTS⁺ solution.

4. Measure absorbance after 6 minutes. | Calculate % reduction of ABTS⁺. Express results as µmol TE/g of extract [3]. |

| FRAP (Ferric Reducing Antioxidant Power) [2] [4] | Single Electron Transfer (SET). | 1. Prepare FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O (10:1:1 ratio).

2. Mix the test sample with the FRAP reagent and incubate at 37°C for 30 minutes.

3. Measure the increase in absorbance at 593 nm. | Compare absorbance to a Fe²⁺ (e.g., ferrous sulfate) standard curve. Express results as µmol Fe²⁺ Equivalents/g of extract [3]. |

Research indicates that rosemary extracts rich in these compounds exhibit significant activity. For instance, one study found a lyophilized rosemary extract had a DPPH activity of 4745.72 µmol TE/g and a FRAP value of 180.09 µmol Fe²⁺/g [3].

Mechanisms of Antioxidant Action

The potent antioxidant activity of this compound and related compounds (e.g., carnosic acid, carnosol) primarily involves two key mechanisms, which can work in concert. The diagram below illustrates this process.

Application Notes for Researchers

- Solvent Selection is Critical: The antioxidant properties measured are highly dependent on the extraction solvent. Hexane extracts are rich in non-polar diterpenes like this compound and triterpenoids, while ethanolic/water extracts recover more polar phenolics like rosmarinic acid [1] [5]. Choose your solvent based on the target compound class.

- Employ Multiple Assays: No single assay can fully characterize antioxidant capacity. DPPH and ABTS are common for radical scavenging, while FRAP measures reducing power. Using a combination of assays (HAT-based and ET-based) provides a more comprehensive picture [4] [6].

- Consider Nanoencapsulation for Enhanced Delivery: For in vivo or topical applications, the bioavailability of rosemary extracts can be improved by formulating them into lipid nanocapsules (LNC). LNCs of ~60 nm with a negative zeta potential have been successfully developed, enhancing skin permeation and stability [1].

Conclusion

While this compound is a potent antioxidant identified within the complex profile of rosemary extracts, research into its isolated effects is still evolving. The protocols and mechanistic insights provided here offer a robust foundation for scientists to profile, assay, and apply rosemary extracts and their constituents in drug development and cosmeceutical research. Future work should focus on isolating pure this compound to establish its specific bioactivity and synergistic relationships with other compounds in the extract.

References

- 1. Rosmarinus officinalis L. hexane extract: phytochemical ... [nature.com]

- 2. Rosemary Extract and Essential Oil as Drink Ingredients [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Properties of Lyophilized Rosemary and Sage ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Various Assays of Antioxidant Activity ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of methods for evaluation of the antioxidant ... [sciencedirect.com]

- 6. Comparison of antioxidant capacity assays with chemometric ... [pubs.rsc.org]

Key Antioxidants in Rosemary and Their Mechanisms

While direct information on isorosmanol is limited, understanding its structural analogs provides a foundation for research. The primary lipid-soluble antioxidants in rosemary are phenolic diterpenes, which function through distinct yet complementary mechanisms.

The table below summarizes the key characteristics of these major antioxidants:

| Compound | Primary Antioxidant Mechanism | Key Characteristics | Experimental Evidence |

|---|---|---|---|

| Carnosic Acid | ROS scavenging (chemical quenching) [1]. | Serves as a sacrificial antioxidant; consumed during oxidation and transforms into derivatives like carnosol [1]. | In vitro protection of linolenic acid and monogalactosyldiacylglycerol (MGDG) from singlet oxygen; reduces HOTE/HODE levels [1]. |

| Carnosol | Direct inhibition of lipid peroxidation [1]. | Resists ROS; directly intervenes in the lipid oxidation process itself [1]. | Inhibits lipid peroxidation under conditions without ROS generation; protects MGDG from hydroxyl radicals [1]. |

| Rosmarinic Acid | Free radical scavenging (HAT mechanism) and metal ion chelation [2]. | Water-soluble; acts through multiple pathways including radical adduct formation and single electron transfer [2]. | Theoretical studies support HAT mechanism; experimental prevention of liposome peroxidation [2]. |

The following diagram illustrates the collaborative antioxidant mechanism of carnosic acid and carnosol, which may provide insights for researching this compound:

Proposed Experimental Workflow for Antioxidant Assessment

For a researcher aiming to characterize a compound like this compound, the following workflow synthesizes established methodologies from the literature. This multi-step approach evaluates both the activity and the mechanism.

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical experiments outlined in the workflow, adapted from the studies on carnosic acid and carnosol [1].

1. In Vitro Lipid Peroxidation Assay using MGDG

- Objective: To evaluate the compound's ability to protect a model plant lipid (MGDG) from oxidation by different reactive oxygen species.

- Materials:

- Monogalactosyldiacylglycerol (MGDG) from plant sources.

- Test compound (e.g., purified this compound).

- Positive controls (e.g., Carnosic Acid, Carnosol, Trolox).

- Oxidizing agents: Methylene Blue (for singlet oxygen, ^1^O~2~) and a Fenton reaction system (H~2~O~2~ + Fe^2+^ for hydroxyl radicals, •OH).

- Solvents: Methanol, chloroform.

- HPLC system with UV/Vis and luminescence detectors.

- Procedure:

- Prepare a solution of MGDG in methanol/chloroform.

- Add the test compound at various concentrations (e.g., 50-600 μM).

- For ^1^O~2~ oxidation: Add Methylene Blue and illuminate the sample. Measure subsequent chemiluminescence intensity with a cooled CCD camera and/or quantify specific oxidation products (HOTEs and HODEs) via HPLC.

- For •OH oxidation: Add H~2~O~2~ and Iron (Fe^2+^). Monitor chemiluminescence and analyze HOTE/HODE levels by HPLC.

- Data Analysis: Compare luminescence intensity and HOTE/HODE levels between treated and untreated samples. A significant reduction indicates protection against lipid peroxidation.

2. Radical Scavenging Capacity Assessment

- Objective: To determine the kinetic parameters of the compound's reaction with peroxyl radicals.

- Materials:

- Test compound.

- Radical generators: AAPH (for peroxyl radicals, ROO•) or DPPH• (for a stable radical model).

- Reference antioxidants (e.g., Trolox).

- Spectrophotometer or stopped-flow apparatus for kinetic studies.

- Procedure:

- DPPH• Assay: Mix the compound with a DPPH• solution and monitor the decrease in absorbance at 517 nm over time.